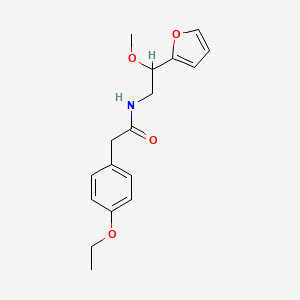

2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

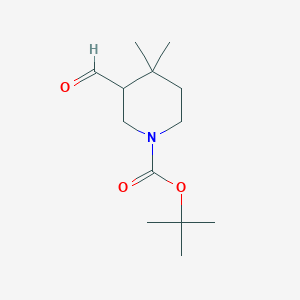

The compound 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a complex organic molecule that likely contains a furan ring, an acetamide group, and ethoxy as well as methoxy substituents. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of furan-based chemicals is of significant interest due to their potential applications. For instance, the synthesis of 2,5-diformylfuran (2,5-DFF) from 5-hydroxymethylfurfural (5-HMF) using 4-acetamido-TEMPO as a catalyst in ethyl acetate is an example of the innovative methods being developed to create furan derivatives . Although the exact synthesis of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is not described, similar catalytic and solvent systems could potentially be applied to its synthesis, considering the furan component of the molecule.

Molecular Structure Analysis

The molecular structure of furan-containing compounds can be quite complex. For example, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide shows that the acetamide unit is significantly inclined to the furan ring, and the molecules are linked by hydrogen bonds in the crystal . This suggests that in the case of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, similar inclinations and intermolecular interactions could be expected, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of furan-based compounds can vary widely. The provided papers do not directly address the chemical reactions of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, but they do offer insights into the reactivity of related structures. For example, the synthesis of a thiazolidin-4-one derivative with a furan moiety involved multiple steps, including the formation of an imine and subsequent cyclization . This indicates that furan-containing compounds can participate in a variety of chemical reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide can be inferred from related compounds. The crystal structure analysis of related molecules provides information on the solid-state properties, such as molecular packing and potential hydrogen bonding . Additionally, the use of DFT studies can predict electronic properties and contribute to understanding the compound's reactivity . The solvent and catalytic systems used in the synthesis of furan derivatives also suggest solubility and stability considerations that would be relevant to the compound's properties .

Applications De Recherche Scientifique

Synthesis and Inhibitory Activity

2-(4-methoxyphenyl)ethyl acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing promise in antidiabetic activity through in vivo screening in SLM and STZ models. This suggests the potential for similar acetamide derivatives, such as 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, in therapeutic applications targeting diabetes and related metabolic disorders (Saxena et al., 2009).

Comparative Metabolism and Herbicidal Activity

The metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes has been extensively studied, providing insights into the metabolic pathways and potential toxicological profiles of similar compounds, including acetamide derivatives. This research aids in understanding the environmental and health impacts of such chemicals used in agricultural practices (Coleman et al., 2000).

Structural Studies and Anion Coordination

Research into the spatial orientations of amide derivatives for anion coordination has revealed unique geometries and assembly structures, such as tweezer-like and channel-like structures, offering potential applications in the design of molecular receptors and sensors. These findings highlight the structural versatility of acetamide derivatives, including 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, in supramolecular chemistry (Kalita & Baruah, 2010).

Synthesis of β-Lactam Antibiotics

Acetamide intermediates play a critical role in the synthesis of β-lactam antibiotics, highlighting the importance of acetamide derivatives in pharmaceutical synthesis. This underscores the potential utility of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide in the development of new antibiotic agents (Cainelli et al., 1998).

Anticancer and Antiangiogenic Activity

Novel 3-arylaminobenzofuran derivatives, characterized by substituents such as methoxy and ethoxycarbonyl groups, have demonstrated significant anticancer and antiangiogenic activity. This suggests potential research directions for similar acetamide compounds in cancer treatment and the development of new therapeutic agents targeting the colchicine site on tubulin (Romagnoli et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.

Orientations Futures

This involves identifying areas for further research. It could include developing new synthesis methods, studying new reactions, or exploring new applications for the compound.

I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-3-21-14-8-6-13(7-9-14)11-17(19)18-12-16(20-2)15-5-4-10-22-15/h4-10,16H,3,11-12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRNPJCGMWLQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)

![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)

![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)

![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)

![N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3006368.png)